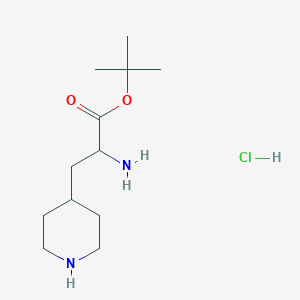

Tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride

Description

Properties

Molecular Formula |

C12H25ClN2O2 |

|---|---|

Molecular Weight |

264.79 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9;/h9-10,14H,4-8,13H2,1-3H3;1H |

InChI Key |

OAGOLJCYHJAQHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1CCNCC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Ester Formation and Protection/Deprotection

- The tert-butyl ester is commonly introduced by reacting the appropriate acid intermediate with di-tert-butyl dicarbonate or by esterification methods involving tert-butanol derivatives.

- Deprotection of the tert-butyl group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2), allowing conversion to the free acid for subsequent coupling reactions.

Coupling with Piperidine Derivatives

- Coupling the free acid form of the propanoate intermediate with piperidine derivatives is facilitated by peptide coupling reagents such as hydroxybenzotriazole (HOBt), N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), and bases like diisopropylethylamine (DIPEA).

- This method ensures amide bond formation under mild conditions, preserving the integrity of sensitive functional groups.

Amination and Functional Group Transformations

- Amination of the piperidine ring or side chains can be performed using ammonia or ammonium hydroxide under reflux or elevated temperature conditions in aqueous or organic solvents.

- For example, treatment of bicyclic intermediates with aqueous ammonia at 60–90 °C for several hours results in amino-substituted piperidine derivatives with high yields (up to 96%).

- Subsequent protection of amino groups with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate is a common step to facilitate further synthetic manipulations and purification.

Representative Experimental Data and Reaction Conditions

Detailed Reaction Sequence Example

A typical synthetic sequence for this compound might be:

Synthesis of tert-butyl ester intermediate : Starting from an appropriate precursor such as tert-butyl diethylphosphonoacetate, reaction with electrophiles (e.g., p-chlorobenzyl bromide) and formaldehyde yields a phosphonate intermediate which is then converted to the ester.

Deprotection of the tert-butyl ester : Treatment with 10% trifluoroacetic acid in dichloromethane removes the tert-butyl group, yielding the free acid for coupling.

Coupling with piperidine derivative : The free acid is coupled with a commercially available piperidine compound using HOBt/HBTU/DIPEA in DMF to form the amide bond, yielding tert-butyl 2-amino-3-piperidin-4-ylpropanoate.

Amination and Boc protection : The amino group is introduced or unmasked by reaction with ammonia or ammonium hydroxide under reflux, followed by protection with di-tert-butyl dicarbonate to obtain the Boc-protected amino ester.

Conversion to hydrochloride salt : The final product is often isolated as a hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, enhancing stability and crystallinity.

Comparative Analysis of Preparation Methods

| Method Aspect | Advantages | Limitations |

|---|---|---|

| TFA deprotection | Mild, efficient removal of tert-butyl group | Requires careful handling of corrosive acid |

| HOBt/HBTU coupling | High coupling efficiency, mild conditions | Cost of reagents, potential side reactions |

| Ammonia amination | High yield, straightforward | Requires reflux and careful control of reaction time |

| Boc protection | Improves stability and purification | Additional step, requires removal in final product |

Summary and Expert Recommendations

- The preparation of tert-butyl 2-amino-3-piperidin-4-ylpropanoate; hydrochloride is best achieved via a multi-step synthetic route involving tert-butyl ester formation, selective deprotection, amide coupling with piperidine derivatives, and amination with ammonia or ammonium hydroxide.

- Use of modern peptide coupling reagents such as HOBt and HBTU provides high yields and selectivity.

- Amination under reflux in aqueous ammonia followed by Boc protection is a reliable method to introduce and stabilize the amino group.

- Final conversion to the hydrochloride salt ensures product stability and facilitates handling.

- Reaction conditions must be optimized for scale, yield, and purity, with attention to reagent quality and solvent choice.

This synthesis approach is supported by peer-reviewed literature and patent data, ensuring reliability and reproducibility for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally related derivatives (Table 1).

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations: The piperidin-4-yl group in the target compound distinguishes it from analogs like tert-butyl 3-amino-2-methylpropanoate hydrochloride, which lacks the heterocyclic ring. The piperidine moiety enhances lipophilicity and may improve blood-brain barrier penetration, a critical feature for CNS-targeted drugs .

Synthetic Pathways: The use of potassium tert-butoxide (as in , Section 3.3) is a common strategy for deprotonation in coupling reactions involving amines and acyl chlorides. However, the target compound’s synthesis likely requires additional steps for piperidine ring functionalization . Unlike tert-butyl 3-amino-2-methylpropanoate hydrochloride, which is synthesized via straightforward protection and salt formation, the piperidin-4-yl group in the target compound necessitates regioselective alkylation or reductive amination .

Physicochemical Properties: The hydrochloride salt form increases melting points compared to free bases. For example, 4-(4-aminophenylthio)-N-methylcarboxamide (free base) has a lower m.p. (112.8–115.1°C) than the target compound’s salt form . The tert-butyl ester group in all compared compounds improves stability against hydrolysis, a critical factor in prolonged storage and handling .

Research Findings and Data

Table 2: Stability and Reactivity

- Target Compound: Hydrolysis under acidic conditions generates tert-butyl alcohol and the corresponding amino acid, limiting its utility in acidic drug formulations .

- Compound 5 () : The thioether linkage is prone to oxidation, necessitating inert atmospheres during synthesis .

Biological Activity

Tert-butyl 2-amino-3-piperidin-4-ylpropanoate; hydrochloride, also known by its chemical structure and CAS Number 2639379-22-7, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

- Molecular Weight : 272.34 g/mol

- Chemical Structure : The compound features a tert-butyl group, an amino group, and a piperidine ring, contributing to its unique reactivity and biological properties.

The biological activity of tert-butyl 2-amino-3-piperidin-4-ylpropanoate is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation.

- Receptor Binding : It is hypothesized that this compound interacts with certain receptors that play critical roles in neurotransmission and cellular signaling.

Anticancer Potential

Recent studies have indicated that tert-butyl 2-amino-3-piperidin-4-ylpropanoate exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of this compound have been tested for their ability to reduce the viability of various cancer cell lines through mechanisms involving oxidative stress and inflammatory pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it can protect astrocytes from neurotoxic agents by reducing inflammatory cytokines such as TNF-α and mitigating oxidative stress . This suggests potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)propanoate | Similar backbone | Anticancer activity | Contains dichloropyridine for enhanced activity |

| Tert-butyl 2-amino-3-(2,6-dichloropyridin-4-yl)carbamate | Carbamate group instead of propanoate | Moderate activity | Varies in solubility and stability |

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of tert-butyl 2-amino-3-piperidin-4-ylpropanoate on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis and cell cycle arrest at the G0/G1 phase .

- Neuroprotective Study : In another study focusing on neuroprotection, tert-butyl 2-amino-3-piperidin-4-ylpropanoate demonstrated a protective effect against amyloid-beta-induced toxicity in neuronal cultures. The compound reduced the levels of reactive oxygen species (ROS) and improved cell survival rates .

Q & A

Q. What are the recommended synthetic strategies for preparing tert-butyl 2-amino-3-piperidin-4-ylpropanoate hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step functional group transformations. For example:

Piperidine Functionalization : Introduce the propanoate moiety via nucleophilic substitution or coupling reactions using tert-butyl-protected intermediates .

Amine Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or other acid-labile groups to protect the amine during synthesis, followed by HCl-mediated deprotection to yield the hydrochloride salt .

Purification : Employ column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% formic acid) to assess purity (>95%) .

- NMR Spectroscopy : Confirm structure via H and C NMR (e.g., tert-butyl protons at δ ~1.4 ppm; piperidine protons between δ 2.5–3.5 ppm) .

- Elemental Analysis : Validate empirical formula (e.g., CHClNO) with ≤0.4% deviation .

Q. What experimental approaches are used to evaluate its biological activity?

- Methodological Answer :

- Enzyme/Receptor Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays. For receptor binding, perform competitive displacement studies with labeled ligands .

- Cellular Models : Test cytotoxicity (via MTT assay) or functional responses (e.g., cAMP modulation) in cell lines expressing relevant targets .

- Pharmacokinetics : Assess solubility in PBS (pH 7.4) and stability in simulated gastric fluid (pH 1.2) using UV-spectrophotometry .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions via response surface methodology .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

- Scale-Up Challenges : Address solubility limitations by switching from THF to DMF for higher-temperature reactions or using flow chemistry for improved heat transfer .

Q. What strategies resolve contradictions in reported solubility or stability data?

- Methodological Answer :

- Solvent Screening : Systematically test solvents (e.g., DMSO, ethanol, aqueous buffers) using dynamic light scattering (DLS) to detect aggregation .

- Stress Testing : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks, analyzing degradation products via LC-MS .

- Crystallography : Compare polymorphic forms (if applicable) using X-ray diffraction to explain discrepancies in physical properties .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer :

- Functional Group Modifications : Replace the tert-butyl group with cyclopropane or benzyl moieties to study steric/electronic effects on target binding .

- Bioisosteres : Substitute the piperidine ring with azetidine or morpholine to assess conformational flexibility .

- Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict interactions with biological targets and prioritize synthetic efforts .

Q. What analytical methods validate stability under long-term storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.